molecular formula C19H17ClN2O2S B185983 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 6218-07-1

2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B185983
CAS RN: 6218-07-1
M. Wt: 372.9 g/mol
InChI Key: NDYILSLRFWVIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines, which are involved in immune responses. CP-690,550 has been studied as a potential treatment for various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis.

Mechanism Of Action

2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide inhibits JAK3, which is involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide reduces the activation of T cells and B cells, which are involved in the immune response. This leads to a reduction in inflammation and disease activity in autoimmune diseases.

Biochemical And Physiological Effects

2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has been shown to reduce the levels of cytokines, such as IL-2, IL-4, and interferon-gamma (IFN-γ), in patients with rheumatoid arthritis and psoriasis. It also reduces the levels of inflammatory markers, such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR).

Advantages And Limitations For Lab Experiments

2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is a potent inhibitor of JAK3 and has been extensively studied in preclinical and clinical trials. It is a useful tool for studying the role of JAK3 in immune responses and autoimmune diseases. However, its use in lab experiments is limited by its low solubility and stability in aqueous solutions.

Future Directions

There are several future directions for the study of 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide and JAK3 inhibitors. One area of research is the development of more potent and selective JAK3 inhibitors with improved solubility and stability. Another area of research is the identification of biomarkers that can predict the response to JAK3 inhibitors in patients with autoimmune diseases. Finally, the long-term safety and efficacy of JAK3 inhibitors need to be studied in larger patient populations.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide involves several steps, starting with the reaction of 4-chlorophenol with 2,2-dimethoxypropane to form 2-(4-chlorophenoxy)propane. This intermediate is then reacted with 2-aminothiazole to form 2-(4-chlorophenoxy)-N-(2-thiazolyl)propanamide. The final step involves the reaction of this intermediate with 3,4-dimethylphenyl isocyanate to form 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In preclinical studies, 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has been shown to inhibit cytokine signaling and reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis.
In clinical trials, 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has been shown to be effective in reducing disease activity in patients with rheumatoid arthritis and psoriasis. However, its use in the treatment of multiple sclerosis has been limited due to safety concerns.

properties

CAS RN

6218-07-1

Product Name

2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

Molecular Formula

C19H17ClN2O2S

Molecular Weight

372.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C19H17ClN2O2S/c1-12-3-4-14(9-13(12)2)17-11-25-19(21-17)22-18(23)10-24-16-7-5-15(20)6-8-16/h3-9,11H,10H2,1-2H3,(H,21,22,23)

InChI Key

NDYILSLRFWVIBM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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